molecular formula C10H14N2O B1637462 2-(2-Ethoxyphenyl)ethanimidamide

2-(2-Ethoxyphenyl)ethanimidamide

Cat. No.: B1637462
M. Wt: 178.23 g/mol
InChI Key: BXAGIEQGYSCORZ-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)ethanimidamide is a substituted ethanimidamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring. Ethanimidamides are nitrogen-rich compounds with a general structure R-C(=NH)-NH₂, where R represents an aromatic or aliphatic substituent.

While explicit data on this compound’s physical properties (e.g., melting point, solubility) are absent in the provided evidence, its structural analogs (e.g., compounds with methoxy, nitro, or chloro substituents) suggest that substituent position and electronic effects significantly impact chemical behavior .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-ethoxyphenyl)ethanimidamide

InChI

InChI=1S/C10H14N2O/c1-2-13-9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H3,11,12)

InChI Key

BXAGIEQGYSCORZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CC(=N)N

Canonical SMILES

CCOC1=CC=CC=C1CC(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl) on the phenyl ring correlate with higher yields (93% for NO₂ vs. 58% for Cl), possibly due to stabilized intermediates .
  • The ethoxy group’s steric and electronic effects (as in 3-ethoxy-4-methoxy analogs) may reduce yields compared to simpler substituents .
Functional Group Comparisons

Ethanimidamides can be contrasted with other nitrogen-containing analogs:

2-(4-Methyl-1,4-diazepan-1-yl)ethanimidamide (C₈H₁₈N₄) :

  • Features a diazepane ring instead of an aromatic group.
  • Lower molecular weight (170.26 g/mol vs. ~194–240 g/mol for aryl analogs) .
  • Likely exhibits enhanced flexibility and basicity due to the aliphatic diazepane moiety.

2-[(4-Methoxyphenyl)methoxy]ethanimidamide (C₁₀H₁₄N₂O₂) :

  • Contains a methoxybenzyl ether substituent.
  • Higher oxygen content may improve solubility in polar solvents compared to ethoxy analogs .

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